Cyclopentylcytosine

Description

Historical Context of Nucleoside Analogue Research in Antiviral and Antitumor Fields

The journey of nucleoside analogues in medicinal chemistry began approximately fifty years ago, establishing them as vital components in the treatment of cancer and viral infections duke.eduresearchgate.netresearchgate.net. These compounds function as molecular mimics, designed to disrupt the DNA and RNA construction pathways crucial for the replication of viruses and the proliferation of cancer cells duke.edu. Early research focused on modifications to the natural nucleoside scaffold, leading to the development of various analogues with improved therapeutic profiles.

A particularly significant development was the emergence of carbocyclic nucleosides , a class where the oxygen atom in the furanose sugar ring is replaced by a methylene (B1212753) group wikipedia.orgresearchgate.net. This structural alteration confers increased chemical and metabolic stability, as these analogues are resistant to enzymatic cleavage of the glycosidic bond that affects natural nucleosides wikipedia.org. The first synthesis of a racemic carbocyclic analogue of adenosine (B11128) was reported in 1966 wikipedia.org. Natural carbocyclic nucleosides like Aristeromycin and Neplanocin A, isolated later, demonstrated notable antiviral and antitumor activities wikipedia.orgresearchgate.netnih.gov. In the antiviral arena, carbocyclic nucleosides such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent) have achieved clinical success, highlighting the therapeutic promise of this chemical class wikipedia.orgresearchgate.net.

Nomenclature and Chemical Classification of Cyclopentylcytosine and its Analogues

This compound and its related compounds are classified based on their core carbocyclic structure and the presence or absence of unsaturation within this ring.

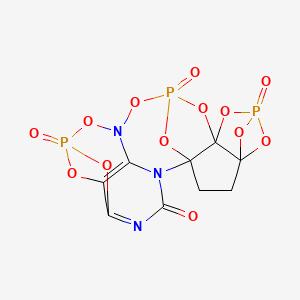

This compound is structurally defined as a carbocyclic nucleoside wikipedia.orgbiosynth.commedchemexpress.comnih.govasm.orgnih.govkaggle.com. This classification arises from its unique structure, where the typical furanose sugar ring of a nucleoside is replaced by a cyclopentane (B165970) ring. Specifically, a methylene group (-CH2-) substitutes for the ring oxygen atom of the furanose moiety wikipedia.orgresearchgate.net. This modification enhances the compound's stability against hydrolytic and phosphorylase enzymes that typically degrade natural nucleosides wikipedia.org. This compound is also widely recognized by its abbreviations, C-Cyd and Carbodine biosynth.commedchemexpress.comasm.orgnih.govkaggle.com.

A closely related compound is Cyclopentenylcytosine (B51076) , known by its abbreviations Ce-Cyd or CPEC nih.govkaggle.comresearchgate.netmusechem.comcymitquimica.comnih.govnih.gov. This analogue shares the carbocyclic nature but is distinguished by the presence of a double bond within the cyclopentene (B43876) ring, classifying it as an unsaturated carbocyclic nucleoside wikipedia.orgresearchgate.netnih.gov. This structural difference in the carbocyclic ring influences its biological activity and interactions within cellular pathways.

Table 1: Key Carbocyclic Nucleoside Analogues

| Compound Name | Common Abbreviation(s) | Chemical Classification |

| This compound | C-Cyd, Carbodine | Carbocyclic Nucleoside |

| Cyclopentenylcytosine | Ce-Cyd, CPEC | Unsaturated Carbocyclic Nucleoside |

This compound (C-Cyd, Carbodine) as a Carbocyclic Nucleoside

Research Significance within Nucleoside Metabolism and Drug Discovery Initiatives

This compound and its unsaturated counterpart, Cyclopentenylcytosine, hold significant research value due to their intricate roles in nucleoside metabolism and their potential as leads in drug discovery programs targeting viral infections and cancer nih.govresearchgate.netmusechem.comnih.govnih.govuniversiteitleiden.nlmedchemexpress.comresearchgate.netacs.orgnih.govresearchgate.net.

Mechanism of Action and Metabolic Relevance: Both C-Cyd and Ce-Cyd are recognized as prodrugs that require intracellular phosphorylation to their triphosphate forms to exert their biological effects nih.govresearchgate.netnih.govuniversiteitleiden.nlnih.gov. The active metabolite, particularly CPEC-TP, functions as a potent non-competitive inhibitor of cytidine-5'-triphosphate synthetase (CTP-synthetase) nih.govresearchgate.netmusechem.comnih.govuniversiteitleiden.nlmedchemexpress.comresearchgate.netnih.govresearchgate.net. This enzyme is critical for the de novo synthesis of cytidine (B196190) triphosphate (CTP), a fundamental building block for RNA and DNA. By inhibiting CTP synthetase, these compounds lead to a depletion of intracellular CTP pools, thereby disrupting nucleic acid synthesis and impeding cellular proliferation nih.govresearchgate.netmusechem.comnih.govuniversiteitleiden.nlmedchemexpress.comresearchgate.netnih.gov. This mechanism is particularly relevant in cancer research, as many malignant cells exhibit upregulated CTP synthetase activity, making this enzyme an attractive target for chemotherapeutic intervention researchgate.netuniversiteitleiden.nlresearchgate.netresearchgate.netnih.gov. Their impact on CTP synthetase directly links them to the study of pyrimidine (B1678525) nucleotide metabolism, offering insights into cellular energy and biosynthesis pathways jourdainlab.orgnih.govnih.gov.

Antiviral and Antitumor Research Applications:

Antiviral Research: Carbodine has demonstrated antiviral activity against influenza viruses in vitro medchemexpress.com. Cyclopentenylcytosine (CPEC) is noted for its broad-spectrum antiviral properties, with its mechanism of action attributed to the depletion of CTP levels nih.govmusechem.comnih.gov. Research has also explored CPEC's synergistic effects with other antiviral agents, such as molnupiravir, in enhancing the inhibition of viral replication biorxiv.org.

Antitumor Research: CPEC has shown promising preclinical antitumor activity across various cancer models, including leukemia, colorectal cancer, and neuroblastoma cell lines researchgate.netnih.govuniversiteitleiden.nlmedchemexpress.comresearchgate.net. Studies indicate its potential to induce differentiation in certain tumor cell types and to enhance the cytotoxic effects of established chemotherapeutic agents like cytarabine (B982) and gemcitabine (B846) when used in combination nih.govuniversiteitleiden.nlmedchemexpress.comresearchgate.net.

The study of these carbocyclic nucleosides provides valuable insights into the intricate mechanisms of nucleoside metabolism and offers promising avenues for the development of novel therapeutic agents against viral diseases and various forms of cancer.

Structure

3D Structure

Properties

Molecular Formula |

C9H4N3O13P3 |

|---|---|

Molecular Weight |

455.06 g/mol |

IUPAC Name |

7,13,17-trioxo-6,8,12,14,16,18,22,23,24-nonaoxa-2,4,11-triaza-7λ5,13λ5,17λ5-triphosphaoctacyclo[11.8.1.17,11.117,19.01,15.02,10.05,9.015,19]tetracosa-4,9-dien-3-one |

InChI |

InChI=1S/C9H4N3O13P3/c13-6-10-4-3-5-11(6)7-1-2-8-9(7,22-27(15,20-8)21-8)23-28(16,19-7)25-12(5)24-26(14,17-3)18-4/h1-2H2 |

InChI Key |

VLAUHALXFDMKAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC23C4(C15N6C7=C8C(=NC6=O)OP(=O)(O8)ON7OP(=O)(O5)O4)OP(=O)(O2)O3 |

Origin of Product |

United States |

Mechanism of Action and Biochemical Pathways of Cyclopentylcytosine

Primary Target Enzyme Identification: Cytidine (B196190) Triphosphate Synthetase (CTPsyn)

Cytidine triphosphate synthetase (CTPS) is the central enzyme targeted by CPEC's active metabolite. CTPS catalyzes the rate-limiting step in the de novo synthesis of CTP, a vital nucleotide for cellular processes.

Role of CTPsyn in De Novo Cytidine Triphosphate (CTP) Biosynthesis

CTP is a fundamental building block for nucleic acid synthesis (RNA and DNA) and is also involved in phospholipid metabolism and protein glycosylation wikipedia.orgpnas.orgpatsnap.comwikipedia.org. The de novo synthesis pathway is crucial for rapidly proliferating cells, including cancer cells, which often exhibit elevated CTPS activity to meet their high demand for nucleotides researchgate.netuniversiteitleiden.nlnih.govnih.gov. CTPS catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to CTP, utilizing glutamine as an ammonia (B1221849) source and ATP as an energy source pnas.orgnih.govwikipedia.org.

Inhibition of CTPsyn Activity by Cyclopentylcytosine Metabolites

Following intracellular uptake and phosphorylation, CPEC is converted to CPEC-TP universiteitleiden.nlresearchgate.netuniversiteitleiden.nlnih.gov. CPEC-TP acts as a non-competitive inhibitor of CTPS universiteitleiden.nlresearchgate.netuniversiteitleiden.nlnih.govahajournals.org. Studies have shown that CPEC-TP can inhibit bovine CTP synthetase with a median inhibitory concentration (IC50) of 6 µM nih.gov. This inhibition leads to a significant depletion of intracellular CTP pools nih.govgoogle.comnih.gov. The reduction in CTP levels directly impacts RNA and DNA synthesis, ultimately leading to cell cycle arrest, typically in the S-phase, and can induce cytotoxicity in proliferating cells researchgate.netuniversiteitleiden.nlahajournals.orgnih.gov.

Specificity Towards CTPsyn Isoforms (CTPS1, CTPS2)

Humans possess two isoforms of CTP synthetase: CTPS1 and CTPS2, which share approximately 74-75% amino acid identity researchgate.netnih.govnih.gov. CTPS1 is particularly crucial for the proliferation of lymphocytes (B and T cells) and is often upregulated in various cancers, making it a significant therapeutic target researchgate.netresearchgate.netnih.gov. While CPEC is described as an inhibitor of both CTPS1 and CTPS2 wikipedia.orgahajournals.org, research into selective inhibitors highlights CTPS1 as a primary focus for certain therapeutic strategies due to its pronounced role in lymphoid malignancies wikipedia.orgresearchgate.net.

Intracellular Metabolic Activation and Phosphorylation Pathways

CPEC itself is not the active species; it requires intracellular enzymatic modification to become pharmacologically active.

Formation of Triphosphate Metabolites (e.g., Cyclopentenylcytosine-TP)

Upon entering cells, CPEC undergoes a series of phosphorylation steps. This process begins with the conversion of CPEC to its monophosphate form, followed by diphosphate, and finally to the active triphosphate metabolite, CPEC-TP universiteitleiden.nlresearchgate.netuniversiteitleiden.nlnih.govdntb.gov.uaresearchgate.net. CPEC-TP is the primary intracellular metabolite responsible for inhibiting CTPS activity.

Involvement of Uridine-Cytidine Kinases (UCK1, UCK2) in Analogue Phosphorylation

The initial and rate-limiting step in the activation of CPEC involves its phosphorylation by uridine-cytidine kinases (UCKs) universiteitleiden.nlnih.govoup.comwikipedia.orgresearchgate.netplos.orggenome.jpuniprot.org. Humans have two isoforms of these kinases, UCK1 and UCK2. UCK2 has been identified as the principal enzyme responsible for the phosphorylation of CPEC and related nucleoside analogs, converting them to their monophosphate forms universiteitleiden.nlwikipedia.orgplos.org. UCK2 exhibits a significantly higher catalytic efficiency for these substrates compared to UCK1 frontiersin.org. While UCK1 also phosphorylates uridine and cytidine, its role in CPEC activation appears to be minimal or absent nih.govresearchgate.netplos.org. UCK2 is often overexpressed in cancer cells, contributing to enhanced pyrimidine (B1678525) salvage pathways and facilitating the activation of such nucleoside analogs for therapeutic purposes oup.comfrontiersin.org.

Downstream Biochemical Consequences

Following cellular uptake, CPEC undergoes intracellular phosphorylation, ultimately forming its active metabolite, cyclopentenylcytosine (B51076) triphosphate (CPEC-TP) researchgate.netuniversiteitleiden.nlnih.gov. CPEC-TP is recognized as a potent inhibitor of cytidine triphosphate synthetase (CTP-synthetase), a critical enzyme responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP) researchgate.netuniversiteitleiden.nlnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netpsu.edutheses.fr. This enzymatic inhibition disrupts the delicate balance of nucleotide pools within the cell.

Depletion of Intracellular CTP Pools

The inhibition of CTP-synthetase by CPEC-TP directly leads to a significant reduction in intracellular CTP levels. Studies have demonstrated that CTP synthetase activity is notably higher in various malignancies, particularly in leukemic cells, compared to normal cells nih.govresearchgate.netresearchgate.net. For instance, in acute non-lymphocytic leukemia (ANLL) cells, CTP synthetase activity was found to be substantially elevated (5.1 ± 2.3 nmol CTP/mg/h) compared to healthy granulocytes (0.6 ± 0.4 nmol CTP/mg/h) nih.gov. Concurrently, ANLL cells exhibited increased intracellular CTP concentrations (2.4 pmol/µg protein) compared to controls (0.4 pmol/µg protein) nih.gov. Incubation of ANLL cells with CPEC resulted in a marked depletion of CTP, with approximately 77% reduction observed at a concentration of 2.5 µM CPEC nih.gov.

Table 1: CTP Synthetase Activity and CTP Levels in ANLL Cells vs. Controls

| Cell Type | CTP Synthetase Activity (nmol CTP/mg/h) | CTP Concentration (pmol/µg protein) |

| ANLL Cells | 5.1 ± 2.3 | 2.4 |

| Granulocytes (Healthy Controls) | 0.6 ± 0.4 | 0.4 |

Source: nih.gov

Table 2: Impact of CPEC on CTP Levels in ANLL Cells

| CPEC Concentration | CTP Depletion (%) |

| 2.5 µM | 77 |

Source: nih.gov

Subsequent Inhibition of DNA and RNA Synthesis

CTP serves as a fundamental precursor for the synthesis of both deoxycytidine triphosphate (dCTP) and cytidine triphosphate (CTP) itself, which are essential building blocks for DNA and RNA, respectively patsnap.combaseclick.eusantiago-lab.comwikipedia.orgnih.govnih.govmdpi.com. The depletion of intracellular CTP pools, induced by CPEC-TP's inhibition of CTP-synthetase, consequently impairs the availability of these critical precursors. This reduction in dCTP and CTP directly inhibits DNA and RNA synthesis, thereby halting cellular replication and function researchgate.netuniversiteitleiden.nlnih.govnih.govresearchgate.netnih.govresearchgate.netbaseclick.eu. Furthermore, the imbalance in nucleotide pools caused by CTP depletion can lead to a decrease in dCTP levels, potentially resulting in the misincorporation of other deoxyribonucleotides into DNA and triggering apoptotic pathways universiteitleiden.nl. The inhibition of CTP synthetase activity has been demonstrated to suppress RNA synthesis, a crucial process for cell viability and proliferation nih.govnih.gov.

Interplay with Other Nucleotide Metabolic Enzymes

The cellular nucleotide metabolism is a complex network, and agents like CPEC can interact with or influence other pathways.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Cross-talk

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the purine (B94841) nucleotide synthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine (B1146940) nucleotides researchgate.netnih.govnih.govgoogle.com. While direct cross-talk mechanisms between CPEC and IMPDH are not extensively detailed, both IMPDH inhibitors (e.g., ribavirin) and CTP synthetase inhibitors (like CPEC) are recognized as antiviral agents targeting distinct nucleotide synthesis pathways researchgate.nettheses.frnih.gov. Comparative studies have suggested that CTPS inhibitors, such as CPEC, may exhibit more potent effects on viral RNA replication compared to IMPDH inhibitors in certain contexts, such as Hepatitis C Virus (HCV) nih.gov. This highlights the distinct yet complementary roles these enzymes and their inhibitors play in cellular nucleotide homeostasis and its impact on viral replication.

Impact on Cellular Proliferation Dynamics

The critical role of CTP in DNA and RNA synthesis directly links CPEC's mechanism of action to cellular proliferation. As CTP synthetase activity is often upregulated in rapidly proliferating cells, including cancer cells, CPEC's inhibition of this enzyme provides a targeted approach to disrupt their growth universiteitleiden.nlnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. The resulting depletion of CTP and subsequent inhibition of nucleic acid synthesis leads to a significant reduction in cellular proliferation universiteitleiden.nlresearchgate.netnih.govresearchgate.net. Studies have shown that CPEC can induce S-phase arrest in cells researchgate.net, and it has demonstrated potent antitumor activity in various leukemia models and cytocidal effects against multiple tumor cell lines researchgate.netuniversiteitleiden.nlnih.govacs.org. This antiproliferative effect underscores CPEC's potential as a therapeutic agent targeting rapidly dividing cells.

Induction of Cell Cycle Arrest

The inhibition of CTPS by this compound directly impacts cellular nucleotide homeostasis. By blocking the conversion of UTP to CTP, this compound leads to a depletion of intracellular CTP pools researchgate.netnih.gov. This reduction in CTP availability critically impairs the synthesis of DNA and RNA, as CTP is a fundamental building block for these nucleic acids researchgate.netnih.govresearchgate.net. Consequently, the disruption of nucleic acid synthesis triggers a cellular response characterized by cell cycle arrest researchgate.netresearchgate.netnih.gov.

Table 1: Effects of this compound on Cell Cycle Progression

| Effect | Primary Stage of Arrest | Associated Biochemical Mechanism |

| Cell Cycle Arrest | Early S-phase | Inhibition of Cytidine Triphosphate Synthetase (CTPS) activity researchgate.netresearchgate.net |

| G1/S stage | Depletion of intracellular CTP pools, inhibiting DNA and RNA synthesis researchgate.netresearchgate.net | |

| G1 phase | CTPS activity inhibition due to cytoophidia formation, leading to nucleotide imbalance nih.gov | |

| Inhibition of Proliferation | N/A | Consequence of cell cycle arrest and impaired nucleotide synthesis nih.gov |

| Induction of Apoptosis | N/A | Associated with cell cycle arrest and potential DNA damage researchgate.netnih.gov |

Effects on Cytoophidia Formation and Regulation

Cytidine Triphosphate Synthetase (CTPS) is known to self-assemble into dynamic filamentous structures termed cytoophidia, which are conserved across a wide range of organisms, from bacteria to humans nih.govresearchgate.netnih.govbiorxiv.orgmdpi.combiorxiv.orgcytoophidia.combiorxiv.org. These structures represent a unique form of intracellular compartmentation and are implicated in the regulation of metabolic enzyme activity mdpi.comcytoophidia.com. The precise role of cytoophidia in modulating CTPS enzyme activity is complex and can vary depending on the species and cellular context; in some instances, filamentation leads to inhibition of enzyme activity, while in others, it may enhance or regulate it biorxiv.orgmdpi.com.

The mechanism of action of this compound, which involves the inhibition of CTPS, can indirectly influence cytoophidia formation or the cellular consequences thereof. For example, agents that inhibit CTPS activity have been shown to promote the assembly of cytoophidia nih.gov. In turn, the formation of CTPS cytoophidia has been linked to altered CTPS activity, contributing to cellular outcomes such as cell cycle arrest and apoptosis, as observed in studies involving TSN-treated MKN45 cells where CTPS cytoophidia led to G1 arrest and promoted apoptosis nih.gov.

Table 2: Role of Cytoophidia in CTPS Function and Cellular Response

| Phenomenon | Enzyme Involved | Reported Effect on Enzyme Activity | Proposed Cellular Impact | Relevance to this compound Mechanism |

| Filamentous Structure | CTPS | Variable (inhibitory/regulatory) | Modulates metabolic processes, cellular homeostasis biorxiv.orgmdpi.comcytoophidia.com | This compound targets CTPS; altered CTPS activity may influence cytoophidia formation or its regulatory role. researchgate.netnih.govnih.gov |

| Cytoophidia Formation | CTPS | Inhibition of CTPS activity nih.gov | Cell cycle arrest (G1), reduced proliferation, apoptosis nih.gov | Agents that inhibit CTPS can induce cytoophidia, which then impact cell cycle progression. nih.gov |

| Regulatory Factors | CTPS | N/A | Cell proliferation, growth nih.govbiorxiv.orgmdpi.com | While not direct targets of this compound, these factors regulate CTPS cytoophidia, influencing cellular state. nih.govbiorxiv.orgmdpi.com |

Structure Activity Relationships Sar and Computational Modeling of Cyclopentylcytosine Analogues

Molecular Modeling and Docking Simulations of Cyclopentylcytosine Analogues

The intricate relationship between the chemical structure of this compound analogues and their biological activity is a critical area of investigation, heavily reliant on advanced computational methodologies. Molecular modeling and docking simulations play a pivotal role in elucidating these structure-activity relationships (SARs), guiding the rational design and optimization of novel therapeutic agents. These computational approaches allow researchers to understand molecular interactions at a fundamental level, predict efficacy, and refine drug candidates for improved pharmacological profiles.

Ligand-Target Interactions with CTP Synthetase

This compound (C-Cyd) and its more potent analogue, cyclopentenylcytosine (B51076) (Ce-Cyd, also known as CPEC), are recognized as inhibitors of cytidine (B196190) triphosphate (CTP) synthetase. nih.govjopir.inspringernature.comnih.govnih.govfrontiersin.orguniversiteitleiden.nlnih.govuniversiteitleiden.nlwikipedia.orgresearchgate.netbiorxiv.org This enzyme is a key regulatory enzyme in pyrimidine (B1678525) nucleotide biosynthesis, catalyzing the conversion of uridine (B1682114) triphosphate (UTP) to CTP. springernature.comwikipedia.org CTP synthetase often exhibits elevated activity in various malignancies and is a validated target for antiviral and anticancer therapies. springernature.comfrontiersin.orguniversiteitleiden.nlbiorxiv.org

The mechanism of action for Ce-Cyd involves its intracellular phosphorylation to cyclopentenylcytosine triphosphate (CPEC-TP), which then acts as a potent inhibitor of CTP synthetase. nih.govuniversiteitleiden.nlnih.govuniversiteitleiden.nl Studies have demonstrated that CPEC-TP inhibits bovine CTP synthetase with a median inhibitory concentration (IC50) of 6 µM. nih.gov Furthermore, the inhibition kinetics are characterized by sigmoidal plots with a Hill coefficient of 3.2, suggesting a cooperative binding mechanism or allosteric modulation of the enzyme. nih.gov This inhibition leads to a depletion of intracellular CTP pools, impacting essential cellular processes such as RNA and DNA synthesis. springernature.comuniversiteitleiden.nlnih.govuniversiteitleiden.nl

Molecular docking simulations are instrumental in visualizing and understanding how CPEC-TP and other nucleoside analogues interact with the active site of CTP synthetase. nih.govmdpi.combohrium.comresearchgate.net These simulations can identify key amino acid residues involved in binding, hydrogen bonding, and other non-covalent interactions that dictate inhibitory potency. While specific docking studies for this compound analogues with CTP synthetase are not extensively detailed in the provided literature, the general principles of docking are applied to map ligand-target interactions, contributing to the understanding of SAR. nih.govmdpi.combohrium.comresearchgate.net For instance, GTP is known to act as an allosteric activator of CTP synthetase, coordinating reactions across its domains, and its binding mode has been elucidated through structural studies. wikipedia.orgbiorxiv.orgresearchgate.netmdpi.comnih.gov

Conformational Analysis of Active and Inactive Analogues

The conformational flexibility of nucleosides, particularly the sugar moiety, significantly influences their biological activity and interaction with target enzymes. acs.orgnih.govcalstate.edunih.govresearchgate.netnih.govbiorxiv.orgacs.orgnih.govnih.gov Nucleosides typically exist in a dynamic equilibrium between two primary sugar conformations: the Northern (N, C3'-endo) and Southern (S, C2'-endo) forms, as defined by the pseudorotational cycle. acs.orgnih.govcalstate.eduresearchgate.netnih.gov

Conformational analysis, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, is crucial for identifying how structural rigidity or specific conformational preferences impact biological activity. acs.orgnih.govresearchgate.netnih.govbiorxiv.orgacs.orgnih.govnih.gov For example, nucleoside analogues with fixed Northern conformations have demonstrated enhanced antiviral activity compared to their flexible counterparts or those locked in Southern conformations. acs.orgnih.gov The preorganization of the pseudosugar ring into a specific conformation can stabilize the binding to target molecules, thereby increasing potency. acs.orgnih.govnih.govbiorxiv.orgacs.orgresearchgate.net Conversely, analogues adopting unfavorable conformations, such as the C1'-exo conformation in some saturated bicyclo[4.3.0]nonane derivatives, have shown a lack of biological activity. nih.govacs.org By analyzing the conformational landscape of active versus inactive analogues, researchers can identify structural features that confer potency and guide the design of more effective compounds. nih.govnih.gov

Predictive Modeling for Rational Drug Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling, often integrated with advanced machine learning (ML) and deep learning (DL) algorithms, is a cornerstone of rational drug design. nih.govjopir.inspringernature.commdpi.combohrium.comcalstate.eduacs.orgresearchgate.netacs.orgmdpi.comnih.govpublicationslist.org These computational approaches establish mathematical correlations between the structural and physicochemical properties of molecules and their observed biological activities. calstate.eduacs.orgresearchgate.netnih.gov

QSAR models enable the prediction of the biological activity of novel compounds, helping to prioritize candidates for synthesis and experimental testing. calstate.eduresearchgate.netmdpi.comnih.gov By analyzing large datasets of known active and inactive compounds, these models can identify key structural descriptors that drive efficacy, selectivity, and pharmacokinetic properties. universiteitleiden.nlmdpi.comresearchgate.netmdpi.comnih.gov The integration of deep learning techniques has further enhanced the accuracy and predictive power of QSAR, allowing for the modeling of complex, non-linear relationships between molecular structure and activity. nih.govjopir.inspringernature.comnih.gov

These predictive modeling strategies are vital for the optimization of lead compounds, aiming to improve potency, reduce off-target effects, and enhance drug-like properties. universiteitleiden.nlmdpi.comresearchgate.net Computational tools such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are frequently employed in conjunction with QSAR to provide a comprehensive understanding of a compound's behavior and guide its development. mdpi.combohrium.comresearchgate.netmdpi.comnih.govresearchgate.netnih.gov For instance, QSAR has been successfully applied to optimize antiviral drug candidates, including nucleoside analogues. acs.orgpublicationslist.org

Data Tables

Table 1: Comparison of this compound Analogues and CTP Synthetase Inhibition

| Compound Name | Target | General Activity | Relative Potency (Antiviral) | Reference(s) |

| This compound (C-Cyd) | CTP Synthetase | Inhibitor, Antiviral, Cytocidal | Less Potent | nih.govjopir.innih.gov |

| Cyclopentenylcytosine (Ce-Cyd/CPEC) | CTP Synthetase | Potent Inhibitor, Broad-spectrum Antiviral, Cytocidal | More Potent | jopir.inspringernature.comnih.govnih.gov |

Table 2: Kinetic Parameters of CPEC Triphosphate Inhibition of CTP Synthetase

| Parameter | Value | Target Enzyme | Inhibitor Form | Notes | Reference |

| Median Inhibitory Conc. (IC50) | 6 µM | Bovine CTP Synthetase | CPEC Triphosphate | nih.gov | |

| Hill Coefficient | 3.2 | Bovine CTP Synthetase | CPEC Triphosphate | Indicates sigmoidal kinetics (cooperativity) | nih.gov |

| Activity of Phosphates | Ineffective | Bovine CTP Synthetase | CPEC Mono/Di-P | Compared to CPEC Triphosphate | nih.gov |

Table 3: Impact of Sugar Conformation on Nucleoside Analogue Activity (Illustrative Principle)

| Conformation Preference | Example Analogue Type | Impact on Activity | Potential Mechanism | Reference(s) |

| Northern (N) | Methanocarba-Thymidine | Potent antiherpetic activity, enhanced binding affinity | Preorganization of pseudosugar ring stabilizes binding to target molecules. | acs.orgnih.gov |

| Southern (S) | (S)-Methanocarba-T | Less potent/inactive compared to Northern conformer | Less favorable binding orientation due to different sugar ring pucker. | acs.orgnih.gov |

| Flexible (Equilibrium) | Carbocyclic Thymidine (B127349) | Baseline activity, dynamic equilibrium of conformations | Can adopt various conformations, potentially less stable binding compared to locked forms. | acs.orgnih.gov |

| C1'-exo (Unfavorable) | Saturated Bicyclo[4.3.0]nonanes | Biologically inactive | Adopts a conformation that is not complementary to the target binding site. | nih.govacs.org |

Compound Name List:

this compound (C-Cyd)

Cyclopentenylcytosine (Ce-Cyd, CPEC)

Cyclopentenylcytosine triphosphate (CPEC-TP)

GTP (Guanosine Triphosphate)

ATP (Adenosine Triphosphate)

UTP (Uridine Triphosphate)

CTP (Cytidine Triphosphate)

Methanocarba-thymidine

(S)-Methanocarba-T

Carbocyclic thymidine (carba-T)

Ribavirin

Entecavir

Tiazofurin

Selenazofurin

Pyrazofurin

Lamivudine

Acyclovir

Abacavir

Zidovudine

Stavudine

Idoxuridine

Favipiravir

Sofosbuvir

Lopinavir

Tenofovir

Ritonavir

Galidesivir

Remdesivir

Interactions with Cellular Processes and Broader Metabolic Networks

Impact on Pyrimidine (B1678525) and Purine (B94841) Metabolism Beyond CTP Synthetase

Cyclopentylcytosine, as a nucleoside analog, is designed to interfere with nucleotide metabolism acs.org. Specifically, it and related compounds like cyclopentenyl cytosine (Ce-Cyd) have been identified as inhibitors of cytidine (B196190) triphosphate synthetase (CTP synthetase or CTPS) acs.orgnih.govresearchgate.net. CTPS is a critical enzyme responsible for the de novo synthesis of CTP, a vital precursor for RNA and DNA nih.govresearchgate.net. By inhibiting CTPS, this compound can disrupt the cellular supply of CTP, thereby impacting both RNA and DNA synthesis researchgate.net.

While CTPS inhibition is a primary noted mechanism, the broader implications for pyrimidine and purine metabolism are significant. The cellular nucleotide pool is tightly regulated, with de novo synthesis and salvage pathways working in concert to meet demand creative-proteomics.comnih.govwikipedia.orglibretexts.org. Disruption of CTP synthesis by this compound can lead to a cascade of effects, potentially altering the balance of other nucleotides. For instance, the synthesis of purine nucleotides (adenine and guanine) also relies on a coordinated supply of precursors, including those derived from pyrimidine metabolism wikipedia.orglibretexts.orgnih.govmicrobenotes.comuobabylon.edu.iq. Although direct evidence of this compound's impact on specific purine synthesis enzymes or pathways beyond general nucleotide pool disruption is limited in the provided search results, its interference with a key pyrimidine synthesis step implies a potential for broader metabolic dysregulation acs.orgresearchgate.net. The cellular response to CTP depletion might involve compensatory mechanisms or further alterations in the activity of enzymes involved in both pyrimidine and purine interconversion and salvage pathways.

Regulation of Cell Growth and Proliferation Pathways

The disruption of nucleotide synthesis by this compound has direct consequences for cell growth and proliferation nih.govresearchgate.net. Nucleotides are fundamental building blocks for DNA replication and RNA synthesis, processes that are essential for cell division and expansion nih.govresearchgate.netcellsignal.com. By inhibiting CTPS, this compound leads to a depletion of CTP, which can cause cells to arrest in the S-phase of the cell cycle due to insufficient dCTP for DNA synthesis researchgate.net. This S-phase arrest is a common mechanism by which antimetabolites inhibit cell proliferation nih.govresearchgate.netcellsignal.com.

Cell cycle progression is tightly regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs) biolegend.comabcam.comkhanacademy.orgresearchgate.net. The availability of nucleotides directly impacts the rate of DNA replication, a key event during the S-phase. When nucleotide pools are insufficient, cells may halt progression through the cell cycle, preventing further growth and division cellsignal.comabcam.com. Studies have indicated that compounds like cyclopentenyl cytosine (Ce-Cyd), which share a similar mechanism of action with this compound, exhibit potent cytocidal activity against tumor cell lines acs.orgresearchgate.net. This cytocidal effect is attributed to the induced S-phase arrest and subsequent inhibition of proliferation researchgate.net. The precise upstream or downstream targets within cell growth and proliferation pathways that are modulated by this compound, beyond the direct impact on nucleotide synthesis, are not extensively detailed in the provided results. However, the general principle is that by limiting the essential building blocks, the machinery of cell division is impaired.

Influence on Intermediary Metabolism in Various Biological Models

The impact of this compound on intermediary metabolism is primarily understood through its effect on nucleotide synthesis, which is a central hub connecting various metabolic pathways. By limiting CTP availability, this compound can indirectly influence pathways that rely on CTP or its derivatives. For example, CTP is a precursor for phospholipid biosynthesis, which is crucial for cell membrane integrity and expansion nih.gov. A deficiency in CTP could therefore affect lipid metabolism and membrane synthesis.

Furthermore, the pentose (B10789219) phosphate (B84403) pathway (PPP) is intrinsically linked to nucleotide synthesis, as it generates ribose-5-phosphate (B1218738), a key precursor for both purine and pyrimidine nucleotides creative-proteomics.comlibretexts.orgmicrobenotes.comuobabylon.edu.iq. While direct modulation of PPP enzymes by this compound is not specified, a reduced demand for ribose-5-phosphate due to inhibited nucleotide synthesis could alter flux through the PPP, potentially affecting cellular redox balance (NADPH production) and the supply of precursors for other biosynthetic pathways.

Research has explored this compound analogs in various biological contexts, including potential antiparasitic activity researchgate.netresearchgate.net. This suggests that its metabolic interference can be effective in diverse organisms, highlighting its broad impact on essential metabolic processes. However, specific detailed studies on the influence of this compound on intermediary metabolism in various biological models, such as glycolysis, the TCA cycle, or amino acid metabolism, are not explicitly detailed in the provided search results. The primary focus remains on its role as a nucleoside analog impacting nucleotide synthesis.

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for cyclopentylcytosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin with a systematic literature review using SciFinder to identify peer-reviewed synthetic protocols . Compare reaction parameters (e.g., temperature, solvent systems, catalysts) and their impact on yield via kinetic studies. Validate purity using HPLC (≥95% purity threshold) and NMR for structural confirmation . Optimize purification steps (e.g., column chromatography, recrystallization) to address scaling challenges, ensuring reproducibility through triplicate experiments .

Q. Which in vitro models are most appropriate for evaluating this compound’s antiviral activity?

- Methodological Answer : Prioritize cell lines with high expression of target enzymes (e.g., cytidine deaminase) to assess metabolic stability. Use plaque reduction assays in viral models (e.g., influenza, coronaviruses) with IC₅₀ calculations. Include cytotoxicity controls (MTT assays) to differentiate antiviral efficacy from cellular toxicity . Validate findings against positive controls (e.g., ribavirin) and report statistical significance (p < 0.05, ANOVA) .

Q. How does this compound’s pharmacokinetic profile compare to structurally analogous cytidine derivatives?

- Methodological Answer : Conduct comparative studies using LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze clearance rates. Cross-reference with analogs like cytarabine, focusing on metabolic pathways (e.g., deamination resistance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound across studies?

- Methodological Answer : Perform a meta-analysis to identify variability in experimental conditions (e.g., enzyme sources, buffer pH, cofactors) . Replicate conflicting studies under standardized protocols, controlling for batch-to-batch enzyme activity differences. Apply effect size analysis to determine if discrepancies stem from methodological bias or biological variability . Compare structural interactions via molecular docking simulations to validate binding affinity claims .

Q. What strategies optimize this compound’s stability in aqueous formulations for preclinical testing?

- Methodological Answer : Test excipients (e.g., cyclodextrins, antioxidants) using accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation products via UPLC-MS and identify pH-dependent hydrolysis pathways. Apply Arrhenius kinetics to predict shelf-life and validate with real-time data .

Q. Which computational approaches are validated for predicting this compound’s metabolite interactions?

- Methodological Answer : Use QSAR models to predict CYP450 metabolism, cross-validated with in vitro microsomal assays. Apply molecular dynamics simulations to assess binding to hepatic transporters (e.g., OATP1B1). Compare predictions with radiolabeled metabolite tracking in hepatocyte models .

Q. How can researchers design experiments to differentiate this compound’s on-target effects from off-target cytotoxicity?

- Methodological Answer : Employ CRISPR-edited cell lines lacking the target enzyme to isolate on-target activity. Use transcriptomic profiling (RNA-seq) to identify off-pathway gene expression changes. Validate with rescue experiments (enzyme overexpression) and dose-response analyses .

Methodological Notes

- Literature Gaps : Use SciFinder’s substructure search and citation analysis to identify understudied areas (e.g., resistance mechanisms) .

- Data Contradictions : Apply PRISMA guidelines for systematic reviews to contextualize conflicting results , and use Bland-Altman plots to assess inter-study variability .

- Experimental Replication : Document protocols in line with BJOC standards, including raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.